molecular formula C42H32N2O2 B4984138 N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE

N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE

Cat. No.: B4984138
M. Wt: 596.7 g/mol
InChI Key: GEVPEOBGAVIHTG-UHFFFAOYSA-N
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Description

N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and amide groups

Properties

IUPAC Name

N-[2-[2-[2-[(2,2-diphenylacetyl)amino]phenyl]ethynyl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N2O2/c45-41(39(33-19-5-1-6-20-33)34-21-7-2-8-22-34)43-37-27-15-13-17-31(37)29-30-32-18-14-16-28-38(32)44-42(46)40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28,39-40H,(H,43,45)(H,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPEOBGAVIHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#CC4=CC=CC=C4NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE typically involves the formation of amide bonds between precursor molecules. One common method involves the coupling of methyl 2-[(2-aminophenyl)ethynyl]benzoate with 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane . This reaction is carried out in a solvent such as chloroform, resulting in the formation of the target compound with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO as both an oxidant and solvent.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include oxoacetamides, reduced amides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE involves its interaction with molecular targets through its amide and phenyl groups. These interactions can influence various biological pathways, including protein folding and enzyme activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[2-(2,2-DIPHENYLACETAMIDO)PHENYL]ETHYNYL}PHENYL)-2,2-DIPHENYLACETAMIDE is unique due to its combination of multiple phenyl rings and amide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

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